Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine is a medicinally privileged structure and has been evaluated for activity and access to pharmaceutical products . This compound has been synthesized and evaluated as a TRK inhibitor .
Synthesis Analysis
The synthesis of this compound involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis was carried out using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Molecular Structure Analysis
The molecular structure of this compound is C16H15N3O3 . The pyrazolo[3,4-b]pyridine scaffold provides opportunities for the synthesis of a combinatorial library of new molecular entities (NCEs) for exploring structure-activity relationships .Scientific Research Applications
Heterocyclic Chemistry and Kinase Inhibition
Pyrazolo[3,4-b]pyridine scaffolds, to which Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate belongs, have been highlighted for their versatility in medicinal chemistry, particularly as kinase inhibitors. These compounds exhibit multiple binding modes with kinases, suggesting their potential in designing drugs targeting a broad range of kinase-related disorders. The flexibility of this scaffold in interacting with different kinases underscores its applicability in drug discovery, offering opportunities for the development of novel therapeutic agents with enhanced potency and selectivity (Wenglowsky, 2013).
Chemical Reactivity and Applications
The chemical properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds, which share a structural similarity to the pyrazolo[3,4-b]pyridine core, have been extensively reviewed. These studies cover the synthesis, reactivity, and potential applications of these compounds, ranging from their use in forming complex compounds with interesting magnetic, spectroscopic, and biological properties to their electrochemical activities. Such comprehensive reviews identify gaps in current knowledge and suggest new avenues for research, potentially including derivatives like this compound (Boča, Jameson, & Linert, 2011).
Synthetic Pathways and Biological Activities
The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines, closely related to the pyrazolo[3,4-b]pyridine ring system, have been thoroughly reviewed. These scaffolds have demonstrated a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. Such reviews not only highlight the synthetic strategies employed to create diverse derivatives but also discuss the structure-activity relationships, offering insights into how modifications to the core structure can influence biological activity. This information could guide future studies on this compound derivatives for potential medicinal applications (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).
Mechanism of Action
Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been evaluated for its activity to inhibit TRKA . TRKA is a subtype of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . Continuous activation and overexpression of TRKs can cause cancer .
Future Directions
The synthesis of Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its derivatives presents several advantages, including room temperature conditions, short reaction time, and operational simplicity . This opens up potential for further exploration and development of new synthetic processes .
Properties
IUPAC Name |
ethyl 1-benzyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-22-16(21)13-8-17-15-12(14(13)20)9-18-19(15)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIESUURKYHDBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=NN2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.